

# Application Notes: Quantitative Analysis of 5-Chloroacetyl-6-chlorooxindole

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## Compound of Interest

Compound Name: 5-Chloroacetyl-6-chlorooxindole

Cat. No.: B019021

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## Introduction

**5-Chloroacetyl-6-chlorooxindole** (CAS: 118307-04-3) is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug, Ziprasidone. Accurate and precise quantification of this intermediate is essential to ensure the quality, purity, and consistency of the final Active Pharmaceutical Ingredient (API). These application notes provide detailed protocols for two robust analytical techniques for the quantification of **5-Chloroacetyl-6-chlorooxindole**: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine assay and purity testing, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and trace-level analysis.

## Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of assay and purity of **5-Chloroacetyl-6-chlorooxindole** in bulk drug substance and intermediate preparations. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities, followed by quantification using a UV detector.

## Experimental Protocol

### 1. Equipment and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software (e.g., Empower, Chromeleon).
- Analytical column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
- Analytical balance.
- Volumetric flasks, pipettes, and autosampler vials.
- Syringe filters (0.45  $\mu$ m, PTFE or Nylon).<sup>[1][2]</sup>
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified), Formic acid (reagent grade).
- Reference Standard: **5-Chloroacetyl-6-chlorooxindole**, of known purity.

## 2. Solution Preparation:

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 25 mg of **5-Chloroacetyl-6-chlorooxindole** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by serial dilution of the Standard Stock Solution with the diluent.
- Sample Solution (e.g., 50  $\mu$ g/mL): Accurately weigh approximately 12.5 mg of the **5-Chloroacetyl-6-chlorooxindole** sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.<sup>[3]</sup>

### 3. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m.
- Mobile Phase: Gradient elution as follows:

Time (min)	%A	%B
0.0	60	40
15.0	20	80
20.0	20	80
22.0	60	40

| 25.0 | 60 | 40 |

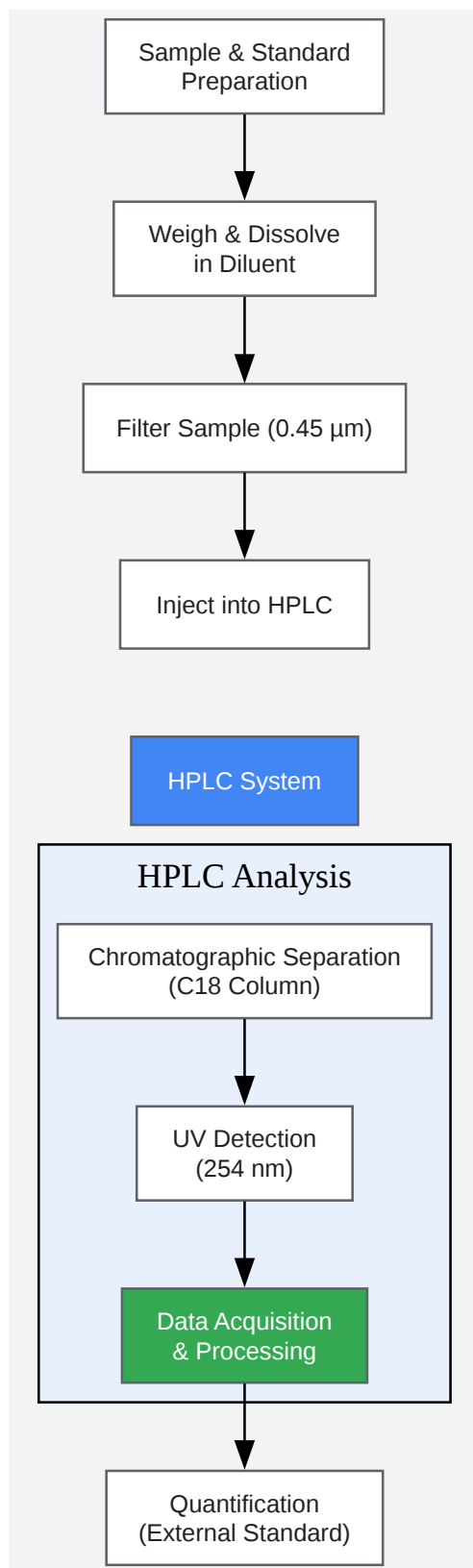
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30  $^{\circ}$ C.
- Injection Volume: 10  $\mu$ L.
- Detection Wavelength: 254 nm.
- Run Time: 25 minutes.

## Data Presentation: HPLC-UV Method Validation Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method, established in accordance with ICH Q2(R1) guidelines.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Specification	Typical Result
Linearity ( $r^2$ )	$\geq 0.998$	0.9995
Range	1 - 120 $\mu\text{g/mL}$	1 - 150 $\mu\text{g/mL}$
Limit of Detection (LOD)	Signal-to-Noise Ratio $\sim 3:1$	0.3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio $\sim 10:1$	1.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)		
- Repeatability (n=6)	$\leq 1.0\%$	0.6%
- Intermediate Precision	$\leq 2.0\%$	1.1%
Specificity	No interference at analyte $R_t$	Peak purity $> 99.9\%$

## Visualization: HPLC-UV Experimental Workflow



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Caption: Workflow for quantification of **5-Chloroacetyl-6-chlorooxindole** by HPLC-UV.

## Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the highly sensitive and selective quantification of **5-Chloroacetyl-6-chlorooxindole**, making it ideal for pharmacokinetic studies, trace impurity analysis, or quantification in complex biological matrices. The method utilizes Multiple Reaction Monitoring (MRM) for superior specificity and sensitivity.<sup>[7][8]</sup>

### Experimental Protocol

#### 1. Equipment and Materials:

- LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Data acquisition and processing software (e.g., MassLynx, Analyst).
- Analytical column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size.
- All materials listed for the HPLC-UV method.
- Internal Standard (IS): A structurally similar, stable isotope-labeled compound or an analog (e.g., deuterated Ziprasidone).

#### 2. Solution Preparation:

- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method.
- Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution. Add Internal Standard to each.

- Sample Preparation (e.g., from Plasma):
  - To 100 µL of plasma, add 10 µL of Internal Standard solution.
  - Add 300 µL of cold Acetonitrile to precipitate proteins.
  - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  - Transfer the supernatant to a clean vial, evaporate to dryness under nitrogen.
  - Reconstitute the residue in 100 µL of diluent for injection.

### 3. LC-MS/MS Conditions:

- Chromatographic Conditions:
  - Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm.
  - Mobile Phase: Gradient elution.

Time (min)	%A	%B
0.0	95	5
2.5	5	95
3.5	5	95
3.6	95	5

| 5.0 | 95 | 5 |

- Flow Rate: 0.4 mL/min.
  - Column Temperature: 40 °C.
  - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- MRM Transitions: (Analyte MW: 244.07)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (s)	CE (eV)
5-Chloroacetyl-6-chlorooxindole	244.1	198.1 (Quantifier)	0.1	20
	244.1	163.0 (Qualifier)	0.1	25

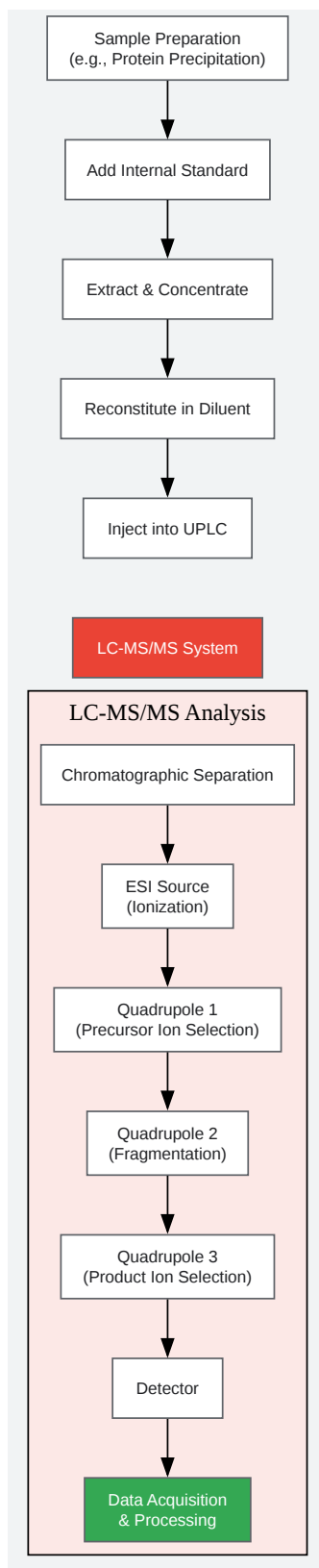
| Internal Standard (IS) | User Defined | User Defined | 0.1 | User Defined |

## Data Presentation: LC-MS/MS Method Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS bioanalytical method.

Parameter	Specification	Typical Result
Linearity ( $r^2$ )	$\geq 0.995$	0.9989
Range	0.1 - 100 ng/mL	0.1 - 250 ng/mL
Limit of Detection (LOD)	Signal-to-Noise Ratio ~3:1	0.03 ng/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ~10:1	0.1 ng/mL
Accuracy (% Recovery)	85.0% - 115.0%	92.7% - 106.5%
Precision (% RSD)		
- Intra-day (n=6)	$\leq 15\%$	$< 8\%$
- Inter-day (n=18)	$\leq 15\%$	$< 12\%$
Matrix Effect	$CV \leq 15\%$	Normalized IS Ratio: 0.95-1.08

## Visualization: LC-MS/MS Experimental Workflow



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Caption: Workflow for trace quantification of **5-Chloroacetyl-6-chlorooxindole** by LC-MS/MS.

## Method Selection Guide

The choice between HPLC-UV and LC-MS/MS depends on the specific analytical requirements. HPLC-UV is a robust, cost-effective, and widely available technique ideal for routine quality control, such as assay determination in bulk materials where concentrations are high.<sup>[8]</sup> LC-MS/MS offers significantly greater sensitivity and selectivity, making it the preferred method for analyzing samples with complex matrices (e.g., plasma, tissue), for trace-level quantification of impurities, or for pharmacokinetic studies where analyte concentrations are very low.<sup>[7][9]</sup>

## Visualization: Method Selection Logicdot

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fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Complex Matrix?\n(e.g., Biological)",
style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
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// Define edges start -> q1; q1 -> lcms [label="Yes"]; q1 -> q2 [label="No"]; q2 -> lcms
[label="Yes"]; q2 -> hplc [label="No"]; }
```

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